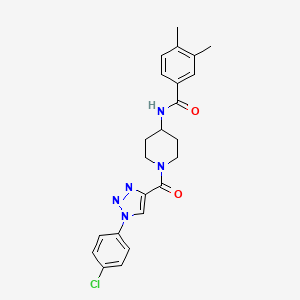
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and a benzamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be expected to be influenced by the presence of polar functional groups .Aplicaciones Científicas De Investigación
Dopamine D4 Receptor Ligands
One area of research involves the development of selective high-affinity ligands for human dopamine D4 receptors, highlighting the exploration of structural modifications to enhance receptor affinity and selectivity. This research has implications for understanding and potentially treating neurological disorders associated with dopamine dysfunction, such as schizophrenia and Parkinson's disease (Rowley et al., 1997).
Antifungal Activity
Another significant area of application is in the development of antifungal agents. Compounds related to the specified chemical have shown potential as novel antifungal compounds, with studies focusing on their solubility, thermodynamics, and partitioning processes in biologically relevant solvents. This research is crucial for the development of new treatments for fungal infections, which are a significant concern in both clinical and agricultural settings (Volkova et al., 2020).
Antineoplastic Activity
Research has also been conducted on the antineoplastic (anti-cancer) activity of triazole derivatives against various cancer models. These studies are vital for discovering new cancer therapies, particularly for resistant forms of cancer. The focus on specific derivatives of 1,2,4-triazole shows the potential of such compounds in contributing to cancer treatment strategies (Arul & Smith, 2016).
Synthesis and Characterization
There is also interest in the synthesis and characterization of related compounds, including their potential use in various biological applications. This includes the development of labeled compounds for imaging or tracking in biological systems, highlighting the broader applicability of these chemical structures in biomedical research (Hong et al., 2015).
Cholinesterase Inhibition
Additionally, some triazole derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity, which is relevant for treating diseases like Alzheimer's. This research indicates the potential of such compounds in designing drugs to manage neurodegenerative diseases (Riaz et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target camp-dependent protein kinase catalytic subunit alpha and camp-dependent protein kinase inhibitor alpha .
Mode of Action
Similar compounds have been found to inhibit cdk2/cyclin a2 , suggesting that this compound may also interact with its targets to inhibit their activity.
Biochemical Pathways
Inhibition of cdk2/cyclin a2, as seen in similar compounds , can affect cell cycle progression and induce apoptosis .
Pharmacokinetics
Similar compounds have been found to have properties such as absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to show significant inhibitory bioactivity in certain cell lines , suggesting that this compound may also have cytotoxic activities.
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. For example, if it’s intended to be used as a drug, future research could focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .
Propiedades
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-15-3-4-17(13-16(15)2)22(30)25-19-9-11-28(12-10-19)23(31)21-14-29(27-26-21)20-7-5-18(24)6-8-20/h3-8,13-14,19H,9-12H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBVPKRMAZXYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

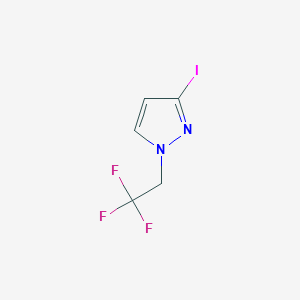

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2611118.png)
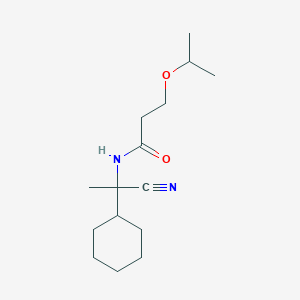
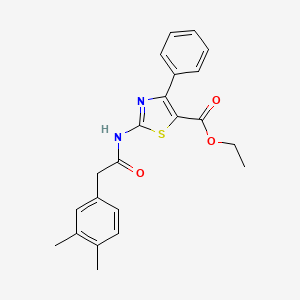
![[2,3'-Bipyridin]-6-ylmethanol](/img/structure/B2611124.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2611126.png)

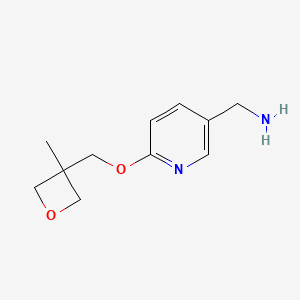
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2611129.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2611133.png)
![N-(2-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2611134.png)
